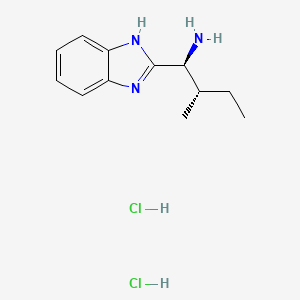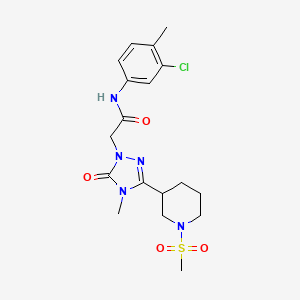![molecular formula C20H17N3S B3016737 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole CAS No. 318255-92-4](/img/structure/B3016737.png)
5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole
Descripción general
Descripción
The compound 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole is a heterocyclic compound that is part of a broader class of chemicals that have been studied for their potential applications in various fields, including medicine and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as pyrazole and thiazole derivatives, which are known for their biological activities and potential use in pharmaceuticals .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For example, the synthesis of 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-ones involves a one-pot three-component condensation process . Similarly, the synthesis of 4-substituted benzylideneamino-5-[3(5)-methyl-5(3)-phenyl-1H-1-pyrazolyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives is achieved by reacting a suitable aldehyde with a precursor compound . These methods could potentially be adapted for the synthesis of 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectral data and elemental analysis, as well as X-ray crystallography in some cases . For instance, the crystal structure of a related compound, 1-[(1'-Phenyl-5'-methyl-4'-pyrazolcarbonyl)-3-methylthio-5-amino-1H-yl-1,2,4-triazole, was determined by single-crystal X-ray diffraction analysis . These techniques would be essential in confirming the molecular structure of 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole.
Chemical Reactions Analysis
The chemical reactivity of pyrazole and thiazole derivatives can vary depending on the substituents and the reaction conditions. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the oxidation of pyrazolines to pyrazoles . The reactivity of 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole would likely be influenced by the presence of the pyrazolyl and phenylthiazole moieties, which could undergo various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like 5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their practical applications. The spectrophotometric determination of metal ions using 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one demonstrates the potential utility of pyrazole derivatives in analytical chemistry . The physical and chemical properties of the compound would need to be empirically determined to understand its potential applications fully.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has shown that pyrazole and thiazole derivatives exhibit notable anticancer properties. For instance, a study synthesized and tested 5-[3-methyl-pyrazol-5-one]-3-(Substituted Aryl)-4H-1, 2, 4 –triazole derivatives for anticancer activity. One compound showed significant activity against renal cancer cell lines (Khanage, Mohite, & Raju, 2011). Similarly, novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives showed significant antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer cell lines (Liu et al., 2009).
Antibacterial and Antifungal Properties
Several studies have synthesized pyrazole derivatives with promising antibacterial and antifungal activities. For example, pyrazolyltriazoles were tested as antiinvasive agents against solid tumors and antimycobacterial agents (Parmar, 2003). Moreover, a series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives were found to have potent antimicrobial properties, particularly against fungal infections (Nalawade et al., 2019).
Molecular Docking and Computational Studies
Molecular docking studies have been conducted to understand the biological activity of pyrazole and thiazole derivatives. For instance, the ligand containing a thiazole moiety was synthesized and subjected to molecular docking studies, revealing its potential cytotoxic activity (Shafeeulla et al., 2017).
Anti-Tubercular Activity
Pyrazoline derivatives have been synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising results (Ali, Shaharyar, & Siddiqui, 2007).
Antinociceptive Effect
A pyrazolyl-thiazole derivative was studied for its antinociceptive effect in mice, showing potential as a nonsteroidal anti-inflammatory drug (Prokopp et al., 2006).
Corrosion Inhibition
Bipyrazolic type organic compounds, including pyrazole derivatives, have been studied for their inhibitory action towards the corrosion of pure iron in acidic media, indicating potential applications in materials science (Chetouani et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
5-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-23-12-11-18(22-23)19-13-21-20(24-19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNGPNGQZVFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)

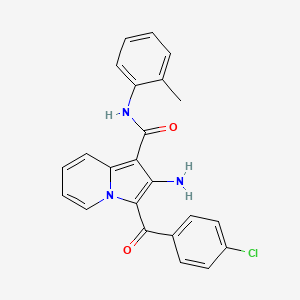
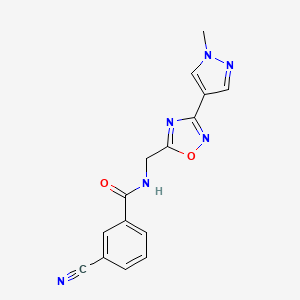
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
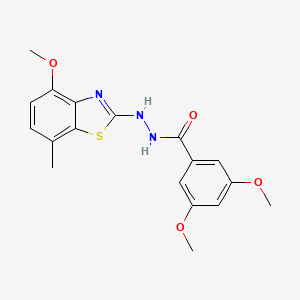
![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)
